molecular formula C11H6ClFO3 B7841355 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid

5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid

Cat. No.: B7841355
M. Wt: 240.61 g/mol
InChI Key: DDSUPMVULCGCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Furan-Containing Heterocycles as Pharmacophores

Furan-containing heterocycles are integral components of numerous biologically active compounds. A pharmacophore, in essence, is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The furan (B31954) ring, with its five-membered aromatic structure containing one oxygen atom, possesses a distinct dipole moment and the capacity for hydrogen bonding, which are crucial for molecular recognition by biological receptors.

The versatility of the furan scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the incorporation of the furan moiety into a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

The Furan-2-carboxylic Acid Scaffold: A Versatile Platform for Bioactive Molecules

Among the various furan derivatives, the furan-2-carboxylic acid scaffold has emerged as a particularly fruitful platform for the development of bioactive molecules. The carboxylic acid group at the 2-position of the furan ring can act as a key interaction point with biological targets, often mimicking the carboxylic acid functionality of natural ligands. Furthermore, this group can be readily modified to form esters, amides, and other derivatives, providing a convenient handle for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic profiles.

The strategic placement of different substituents on the furan ring, especially at the 5-position, allows for the exploration of a vast chemical space, leading to the discovery of compounds with high potency and selectivity for their intended targets.

Positioning of 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic Acid within the Broader Chemical Space of Furan Derivatives

Within the extensive family of furan derivatives, This compound has been identified as a compound of significant interest in medicinal chemistry. This molecule is a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the realm of oncology and inflammatory diseases.

Specifically, this compound has been utilized in the development of kinase inhibitors for cancer treatment. myskinrecipes.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structure of this compound allows for its elaboration into molecules that can selectively bind to the active sites of specific kinases, thereby inhibiting their activity and halting cancer cell proliferation.

Furthermore, this scaffold is employed in research settings for the development of novel anti-inflammatory and antitumor agents. myskinrecipes.com The exploration of analogs of this compound is a key strategy in structure-activity relationship (SAR) studies, aiming to identify derivatives with enhanced potency and improved pharmacological properties.

A notable example of a structurally related moiety in an advanced therapeutic context is the "3-chloro-2-fluorophenyl" group found in a potent and orally active murine double minute 2 (MDM2) inhibitor, AA-115/APG-115, which has entered clinical development for cancer treatment. nih.govacs.org MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition is a promising strategy in oncology. This highlights the therapeutic potential of the specific halogen substitution pattern on the phenyl ring when incorporated into a larger, optimized molecular framework.

While direct and extensive preclinical or clinical data on this compound itself is not abundant in publicly accessible literature, its role as a crucial building block is well-established. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₁₁H₆ClFO₃
Molecular Weight 240.62 g/mol
CAS Number 1094322-52-7
Primary Applications Intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and antitumor agents.

The strategic design of molecules based on the this compound scaffold continues to be an active area of research, with the potential to yield novel therapeutic agents for a range of diseases. The unique combination of the furan-2-carboxylic acid core and the specifically substituted phenyl ring provides a solid foundation for the development of next-generation targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSUPMVULCGCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Molecular Design Considerations for 5 4 Chloro 2 Fluorophenyl Furan 2 Carboxylic Acid Derivatives

Influence of Halogen Substituents (Chloro and Fluoro) on Electronic and Steric Profiles

The presence and positioning of halogen atoms, specifically chlorine and fluorine, on the phenyl ring of 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid are critical determinants of its physicochemical properties and, consequently, its biological efficacy. Halogens introduce unique electronic and steric characteristics that can modulate a molecule's interaction with its biological target.

Electronic Effects: Both chlorine and fluorine are highly electronegative atoms that act as potent electron-withdrawing groups. mdpi.com This property can significantly alter the electron density distribution across the aromatic ring, influencing the molecule's pKa, lipophilicity, and ability to participate in intermolecular interactions such as hydrogen bonds and halogen bonds. nih.govdntb.gov.ua The introduction of a fluorine atom can adjust the pKa value of a drug, potentially increasing the bioavailability of molecules containing amine functional groups. nih.gov Similarly, the electron-withdrawing nature of a chloro group can increase the biological activity of a compound. nih.gov

The interplay between these electronic and steric factors is crucial. The ability of the chlorine atom to mimic electron-donating, electron-withdrawing, or relatively neutral groups depending on the molecular context makes it a versatile tool in drug design. researchgate.net

Table 1: Comparison of Physicochemical Properties of Halogen Substituents

PropertyFluorine (F)Chlorine (Cl)
van der Waals Radius (Å) 1.471.75
Electronegativity (Pauling Scale) 4.03.16
Primary Electronic Effect Strong Electron-WithdrawingModerate Electron-Withdrawing
Key Roles in Drug Design Metabolic blocking, pKa modulation, increased lipophilicitySteric bulk, modulation of electronic profile, halogen bonding

Importance of the Furan (B31954) Ring and its Substitutions for Biological Recognition

The furan ring is a pivotal structural motif in many biologically active compounds, serving as a versatile scaffold in medicinal chemistry. ijabbr.comresearchgate.net In the context of this compound, the furan moiety is essential for establishing the correct orientation within a biological target and for participating in key binding interactions.

Structural and Electronic Properties: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. orientjchem.orgacs.org Its aromaticity provides metabolic stability, while the electron-rich nature of the ring and the presence of the oxygen atom allow it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for receptor binding. orientjchem.orgijabbr.com The ether oxygen's presence also increases polarity. utripoli.edu.ly

Impact of Substituent Position on the Phenyl Moiety (e.g., ortho-, meta-, para-chloro/fluoro) on Receptor Binding

The specific placement of the chloro and fluoro substituents on the phenyl ring—ortho, meta, or para relative to the furan ring—has a profound impact on the molecule's three-dimensional structure and its ability to fit into a receptor's binding site.

Research on related compounds has consistently shown that isomeric position matters. For example, in a study of benzo[b]furan derivatives, the activity was significantly affected by the position of a fluorine substituent on an attached phenyl ring; the para-substituted compound (4-FPh) showed much higher potency than the ortho (2-FPh) or meta (3-FPh) analogues. nih.gov In drug discovery, the para-chloro analog is often considered a logical first choice when modifying phenyl groups to explore structure-activity relationships, as outlined in the Topliss scheme. researchgate.net In the case of this compound, the 4-chloro and 2-fluoro substitution pattern is a deliberate design choice intended to optimize the electronic and steric properties for a specific biological target.

Role of the Carboxylic Acid Group as a Key Pharmacophore Element

The carboxylic acid group is a fundamental pharmacophore in a vast number of therapeutic agents, with over 450 marketed drugs containing this moiety. nih.govnih.gov In this compound, this functional group is indispensable for its biological activity.

Key Interactions: The primary role of the carboxylic acid is its ability to engage in strong electrostatic interactions and hydrogen bonds with biological targets. nih.govresearchgate.netescholarship.org At physiological pH, the carboxyl group is typically ionized to form a carboxylate anion. This negative charge allows it to form strong salt bridges with positively charged residues like arginine or lysine (B10760008) in a receptor's active site. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl group can act as a hydrogen bond donor. researchgate.net

Physicochemical Properties: The presence of the carboxylic acid group significantly influences the molecule's physicochemical properties. It generally increases water solubility, which can be beneficial for formulation and distribution. researchgate.net However, the ionized state that is crucial for binding can also limit passive diffusion across biological membranes. nih.govuvm.edu

Rational Design Principles for Targeted Biological Activities

The design of potent and selective derivatives based on the this compound scaffold follows established principles of medicinal chemistry aimed at optimizing interactions with a specific biological target.

Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modification of the lead compound to understand the relationship between chemical structure and biological activity. ijabbr.com This includes altering the substituents on the phenyl ring, modifying or replacing the furan ring, and exploring bioisosteres for the carboxylic acid group. nih.govresearchgate.net For example, a study on furan-2-carboxamides showed that introducing halogens on a phenyl ring led to better inhibition of biofilm formation. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, structure-based design can be employed. This involves using computational tools to model how the ligand binds to the receptor. nih.gov Docking studies can predict the binding orientation and affinity of novel derivatives, guiding the synthesis of compounds with improved complementarity to the active site. nih.gov This approach allows for the rational design of modifications that enhance desired interactions or introduce new, favorable contacts.

By integrating these design principles, researchers can systematically refine the structure of this compound to develop analogues with enhanced potency, selectivity, and drug-like properties for a desired therapeutic application. mdpi.comnih.gov

Biological Activities and Mechanistic Investigations of 5 4 Chloro 2 Fluorophenyl Furan 2 Carboxylic Acid and Analogous Compounds

Antimicrobial Spectrum and Potency

Derivatives of the 5-phenylfuran-2-carboxylic acid core structure have demonstrated a broad range of antimicrobial activities, showing efficacy against various pathogenic bacteria, fungi, and mycobacteria.

Analogous compounds derived from the 5-phenylfuran scaffold have shown significant antibacterial activity, particularly against Gram-positive bacteria. A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids exhibited potent inhibitory effects. All tested compounds in this series showed good activity against several Gram-positive strains, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values typically ranging from 2 to 4 µg/mL.

Notably, compounds with specific halogen substitutions on the phenyl ring, such as 4-fluoro, 4-chloro, and 4-bromo, were among the most potent, with MIC values of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains. These compounds' efficacy was comparable to the leading compound in the study and showed strong activity against S. aureus RN 4220 with MICs of 2 µg/mL. However, none of the tested compounds in this series showed inhibitory activity against the Gram-negative strain E. coli at concentrations up to 64 µg/mL.

Antibacterial Activity of 5-Phenylfuran Analogs
Compound Analogue (Substitution on Phenyl Ring)S. aureus RN 4220 (MIC in µg/mL)MRSA 315 (MIC in µg/mL)QRSA 503 (MIC in µg/mL)
4-H244
4-F222
4-Cl222
4-Br222
4-CH3244
4-OCH3288

The antifungal potential of this chemical class has been explored, with certain derivatives showing promising activity against opportunistic fungal pathogens like Cryptococcus neoformans, a major cause of life-threatening meningitis in immunocompromised individuals. nih.govnih.govresearchgate.netpreprints.orgmdpi.com In a study of 4-(5-Aryl-2-furoyl)morpholines and their carbonothioyl counterparts, several compounds were identified with high activity against C. neoformans ATCC 208821.

The morpholide derivatives, particularly those with specific substitutions on the aryl ring, demonstrated notable antifungal efficacy. For instance, the introduction of a 4-bromophenyl group resulted in a compound with a potent MIC of 3.12 µg/mL against C. neoformans. The thioamide analogs also displayed significant activity.

Antifungal Activity of 5-Aryl-Furan Analogs against C. neoformans
Compound Analogue (Structure)Substitution (R)MIC (µg/mL)
4-[5-(4-Fluorophenyl)-2-furoyl]morpholine4-F12.5
4-[5-(4-Nitrophenyl)-2-furoyl]morpholine4-NO26.25
4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine4-Br3.12
4-{[5-(4-Chlorophenyl)-2-furyl]carbonothioyl}morpholine4-Cl6.25
4-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]carbonothioyl}morpholine2-Cl, 4-NO26.25

A significant area of investigation for 5-phenylfuran-2-carboxylic acid derivatives is their potent antitubercular activity. mdpi.com These compounds have been identified as a promising class of inhibitors for salicylate (B1505791) synthase (MbtI), an essential enzyme in the mycobactin (B74219) biosynthesis pathway of Mycobacterium tuberculosis (M. tb). tandfonline.comtandfonline.com This pathway is crucial for iron acquisition by the bacterium, making MbtI an attractive target for new anti-TB drugs. tandfonline.com

Structure-activity relationship (SAR) studies have elucidated key structural requirements for potent MbtI inhibition. tandfonline.com Analogs with cyano and trifluoromethyl substitutions on the phenyl ring have shown particularly strong inhibitory properties. For example, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid demonstrated an IC₅₀ of approximately 15 µM against the MbtI enzyme and a MIC of 12.5 µg/mL against the M. tb H37Rv strain. tandfonline.com These findings highlight the importance of the furan (B31954) core and a 3,5-disubstitution pattern on the phenyl ring for achieving both potent enzyme inhibition and significant antimycobacterial effects. tandfonline.com

Antitubercular Activity of 5-Phenylfuran-2-Carboxylic Acid Analogs
Compound Analogue (Substitution on Phenyl Ring)MbtI Inhibition (IC₅₀ in µM)M. tuberculosis H37Rv (MIC in µg/mL)
3-CN, 5-CF3~1512.5
3-CF3, 5-CF3~1950
3-CN, 5-Cl~2050
3-CN, 5-Br~1825
3-CN, 5-I~2125
3-CN, 5-Ph~33>100

Antineoplastic and Cytotoxic Effects

Beyond their antimicrobial properties, derivatives based on the 5-phenylfuran scaffold have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines through distinct mechanisms of action.

Derivatives of 5-(4-chlorophenyl)furan have shown potent antitumor activity. tandfonline.comnih.govnih.gov A study evaluating a range of isoxazoline, pyrazoline, and pyridine (B92270) derivatives incorporating the 5-(4-chlorophenyl)furan moiety found moderate to potent cytotoxicity against a leukemia cell line (SR). nih.govnih.gov Certain pyrazoline and pyridine derivatives were found to be more potent than the established anticancer drug colchicine (B1669291), with IC₅₀ values as low as 0.05 µM. tandfonline.comnih.gov

Furthermore, other furan-based analogs have been tested against colon cancer cell lines. Silyl ether derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one showed antiproliferative activity against the HCT-116 colon cancer cell line, with IC₅₀ values in the micromolar range. uj.edu.pl

Cytotoxic Activity of Furan Analogs against Cancer Cell Lines
Compound AnalogueCancer Cell LineCytotoxicity (IC₅₀ in µM)
Pyrazoline derivative 7cLeukemia, SR0.09
Pyrazoline derivative 7eLeukemia, SR0.05
Pyridine derivative 11aLeukemia, SR0.06
5-O-TIPS-MBA 3bColon, HCT-11611.3
5-O-TBDPS-MBA 3cColon, HCT-11615.2

The antineoplastic effects of 5-phenylfuran analogs are mediated by several molecular mechanisms. For the highly potent 5-(4-chlorophenyl)furan derivatives, the primary mechanism of action is the inhibition of tubulin polymerization. tandfonline.comnih.gov By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. tandfonline.comnih.gov

Separately, other heterocyclic scaffolds analogous to the 5-phenylfuran structure have been investigated as inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. researchgate.netnih.gov The MDM2 protein is a key negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation. researchgate.net Small-molecule inhibitors can block this interaction, thereby liberating and reactivating p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. nih.gov Structure-based design has led to the discovery of 1,2,4-triazole-3-thiol derivatives containing a 5-(4-chlorophenyl) group that are predicted to mimic the critical p53 residues (Phe, Trp, Leu) that bind to MDM2. researchgate.net While not direct derivatives of furan-2-carboxylic acid, these compounds illustrate a mechanistic approach that could be relevant to the broader class of 5-aryl heterocyclic compounds. For instance, a potent piperidinone-based MDM2 inhibitor, AM-6761, demonstrated a cellular potency (IC₅₀) of 16 nM in the SJSA-1 osteosarcoma cell line. nih.gov This highlights the potential for developing potent anticancer agents that function through p53 pathway activation. researchgate.netnih.gov

Anti-inflammatory Modulatory Effects

The furan-2-carboxylic acid scaffold, particularly when substituted with aryl groups, is a recurring motif in compounds investigated for anti-inflammatory properties. The subject compound, 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid, is utilized in research for the development of novel anti-inflammatory agents. nih.gov Its structural features, including the halogenated aromatic ring and the heterocyclic furan core, make it a valuable backbone for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. nih.gov

The anti-inflammatory potential of this structural class is demonstrated by analogous compounds. For instance, 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone (F-1044), a nonsteroidal anti-inflammatory drug (NSAID) candidate, has shown significant activity in preclinical models. nih.gov In the carrageenan-induced paw edema model in rats, F-1044 exhibited anti-inflammatory efficacy equivalent to that of ibuprofen (B1674241) and orpanoxin (B1205656). nih.gov Further studies in guinea pig UV-induced erythema and rat established arthritis models also confirmed its anti-inflammatory action. nih.gov Interestingly, F-1044 was found to be a more potent analgesic than both ibuprofen and orpanoxin in the rat paw pressure assay, suggesting a potential central component to its pain-relieving action. nih.gov The mechanism for compounds like F-1044 appears to extend beyond simple prostaglandin (B15479496) synthesis inhibition, indicating a more complex pharmacological profile. nih.gov

Enzyme Inhibition Profiles

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a primary target for the development of antiresorptive therapies to treat diseases characterized by excessive bone loss, such as osteoporosis. Furan-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme.

A notable example is the orally active and selective human cathepsin K inhibitor known as OST-4077, a complex amide of furan-2-carboxylic acid. bioworld.com This compound demonstrated potent inhibition of human and rat cathepsin K in vitro. bioworld.com Furthermore, OST-4077 effectively suppressed bone resorption induced by rabbit osteoclasts. bioworld.com In vivo studies showed that oral administration of OST-4077 to ovariectomized (OVX) rats dose-dependently prevented bone loss. bioworld.com A key finding was that the compound did not appear to affect bone formation, suggesting a selective action on osteoclast-mediated resorption. bioworld.com

Table 1: In Vitro Inhibitory Activity of OST-4077
TargetSpeciesIC₅₀ ValueReference
Cathepsin KHuman11 nM bioworld.com
Cathepsin KRat427 nM bioworld.com
Osteoclast-induced Bone ResorptionRabbit37 nM bioworld.com

The ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is essential for viral replication, making it an attractive target for a new class of antiviral drugs. nih.gov Research into inhibitors for this enzymatic function has revealed the potential of the furan-2-carboxylic acid scaffold.

Specifically, derivatives of 5-nitro-furan-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 RT-associated RNase H. nih.gov Biochemical assays confirmed that several of these derivatives exhibited potent inhibitory activity. nih.gov Mechanistic studies suggest that the nitro-furan-carboxylic moiety acts as a critical scaffold for inhibition. It is proposed that three oxygen atoms from the nitro and carboxylic groups coordinate to the two divalent metal ions (typically Mg²⁺) located at the RNase H catalytic site, thereby blocking its function. nih.gov This chelation-based mechanism highlights the importance of the furan-2-carboxylic acid core in designing active site-directed inhibitors. One derivative showed an 18-fold improvement in inhibitory potency compared to the original hit compound from a screening library, demonstrating the scaffold's promise for further development. nih.gov

The furan-2-carboxylic acid framework has been identified as a promising scaffold for inhibitors of key enzymes involved in cellular metabolism, particularly those central to lipid biosynthesis.

ATP Citrate Lyase (ACLY) is a crucial enzyme that links carbohydrate metabolism to the production of cytosolic acetyl-CoA, the primary building block for fatty acid and cholesterol synthesis. nih.gov A virtual high-throughput screening of a furoic acid library led to the discovery of novel furan and benzofuran (B130515) derivatives as ACLY inhibitors. nih.gov From this screening, 11 compounds were confirmed to be active in an in vitro enzymatic assay, with the most potent inhibitor, designated A1, exhibiting an IC₅₀ of 4.1 μM. nih.gov This discovery validates the furan carboxylate structure as a viable scaffold for developing ACLY inhibitors. nih.gov

Acetyl-CoA Carboxylase (ACC) is another rate-limiting enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. The furan-2-carboxylic acid derivative 5-(tetradecyloxy)-2-furancarboxylic acid (TOFA) is a known inhibitor of ACC. nih.gov TOFA and other lipophilic fatty acid mimetics are thought to compete with acetyl-CoA at the carboxyltransferase (CT) active site of the enzyme. nih.gov

Table 2: Furan-2-Carboxylic Acid Derivatives as Metabolic Enzyme Inhibitors
CompoundTarget EnzymeActivityReference
Inhibitor A1 (a furan derivative)ATP Citrate Lyase (ACLY)IC₅₀ = 4.1 μM nih.gov
5-(Tetradecyloxy)-2-furancarboxylic acid (TOFA)Acetyl-CoA Carboxylase (ACC)Inhibitor nih.gov

Other Preclinical Biological Activities

Consistent with their ability to inhibit key enzymes in lipid biosynthesis, various furan-2-carboxylic acid analogs have demonstrated hypolipidemic activity in preclinical models. These compounds lower circulating levels of cholesterol and triglycerides, making them of interest for managing dyslipidemia.

The ACC inhibitor 5-(tetradecyloxy)-2-furancarboxylic acid (also known as RMI 14514) was found to effectively lower blood lipids in both rats and monkeys. Its mechanism is linked to the inhibition of fatty acid synthesis.

Another analogous compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, which contains both the furan and 4-chlorophenyl moieties, has also been evaluated for its hypolipidemic activity. In studies with normal rats, this compound reduced serum cholesterol and triglyceride levels significantly. The effect was even more pronounced in a hereditary hyperlipidemic rat model, where it was approximately 10 times more active.

Table 3: Hypolipidemic Activity of an Analogous Furan Derivative
CompoundAnimal ModelDoseEffectReference
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetateNormal Rats0.05% in diet23% Reduction in Serum Cholesterol
35% Reduction in Serum Triglycerides

Antioxidant Potency

The antioxidant potential of furan-2-carboxylic acid derivatives is an area of growing scientific interest. While direct studies on this compound are not extensively available in publicly accessible literature, the antioxidant capacity of analogous compounds, particularly those containing phenolic and furan moieties, has been investigated. The antioxidant activity of these molecules is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process influenced by the substituents on the aromatic and heterocyclic rings.

Research into the structure-activity relationship of various phenolic acids and furan derivatives reveals that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical determinants of antioxidant efficacy. For instance, compounds with ortho-dixydroxyl substitution patterns are often regarded as having significant radical scavenging activities. This is due to the stabilization of the resulting radical through hydrogen bonding and electron delocalization. The carboxyl group (-COOH) and its position relative to other substituents can also influence the antioxidant activity through inductive effects.

Several in vitro assays are commonly employed to evaluate antioxidant potency, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the ability of a compound to reduce oxidants, providing a quantitative measure of its antioxidant capacity. For example, studies on ferulic acid and its derivatives have demonstrated significant radical scavenging activity, which is attributed to the phenolic hydroxyl group and the conjugated side chain that can stabilize the resulting phenoxy radical.

The antioxidant activity of furan derivatives is also influenced by the nature of the substituent at the 5-position of the furan ring. Electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may diminish it. For example, a hydroxyl-substituted styryl furan derivative has been shown to exhibit good antioxidant properties, with an O-H bond dissociation energy comparable to that of Vitamin E.

Table 1: Antioxidant Activity of Selected Analogous Furan and Phenolic Acid Derivatives

Compound Assay Activity Metric (IC50 or equivalent) Reference
2-(p-hydroxy phenyl styryl)-furan DPPH Radical Scavenging ~ 40 µM researchgate.net
Ferulic Acid DPPH Radical Scavenging > Isoeugenol, Coniferyl alcohol nih.gov
5-hydroxymethylfurfural (HMF) ORAC Displayed antioxidant activity nih.gov
2,3-dihydroxybenzoic acid FRAP 202 ± 10.6 TAUFe/μmol nih.gov
3,4-dihydroxyphenylacetic acid FRAP 149 ± 10.0 TAUFe/μmol nih.gov

This table is for illustrative purposes and includes data for analogous compounds, not this compound itself.

Inhibition of Specific Microbial Virulence Factors (e.g., Bacterial Swarming)

The ability of certain furan derivatives to interfere with bacterial virulence, distinct from direct bactericidal or bacteriostatic action, represents a promising avenue for antimicrobial research. One such virulence factor is bacterial swarming, a collective motility that enables bacteria to colonize surfaces and contributes to biofilm formation and pathogenesis. Halogenated furanones, which share the core furan structure with this compound, have been identified as potent inhibitors of bacterial swarming.

The mechanism of swarming inhibition by halogenated furanones is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner. QS regulates various processes, including virulence factor production and swarming motility. Halogenated furanones can act as antagonists to QS signaling molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria. By binding to the signal receptor proteins, these furanones can competitively inhibit the binding of the native AHLs, thereby disrupting QS-regulated gene expression.

Research has demonstrated that synthetic halogenated furanones can effectively inhibit swarming in various bacterial species, including Pseudomonas aeruginosa and Serratia liquefaciens. nih.govnih.gov This inhibition is achieved without necessarily affecting bacterial growth, which is a desirable characteristic for anti-virulence agents as it may impose less selective pressure for the development of resistance compared to traditional antibiotics.

For instance, a brominated furanone has been shown to reduce pyocyanin (B1662382) production, biofilm formation, and swarming motility in P. aeruginosa. nih.gov The inhibitory effect on swarming is attributed to the interference with the QS system, which in turn reduces the production of biosurfactants required for surface translocation. The specific substitutions on the furanone ring, including the nature and position of the halogen atoms, play a crucial role in their inhibitory activity.

Table 2: Inhibition of Bacterial Swarming by Analogous Halogenated Furanones

Compound Bacterial Strain Effect on Swarming Proposed Mechanism Reference
Halogenated Furanone (from Delisea pulchra) Serratia liquefaciens MG1 Inhibition Interference with quorum sensing nih.gov
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone Escherichia coli Inhibition Antagonism of AI-2 quorum sensing psu.edu
Brominated Furanone (GBr) Pseudomonas aeruginosa Reduction Quorum sensing inhibition nih.gov
Halogenated Furanones Pseudomonas aeruginosa Inhibition Disruption of AHL-mediated gene expression oup.com

This table is for illustrative purposes and includes data for analogous compounds, not this compound itself.

Advanced Analytical and Computational Approaches in the Research of 5 4 Chloro 2 Fluorophenyl Furan 2 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of a compound. By interacting with electromagnetic radiation, molecules reveal information about their atomic composition, connectivity, and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the molecular framework.

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-(4-chloro-2-fluorophenyl)furan-2-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The protons on the furan (B31954) ring typically appear as doublets due to coupling with each other. The protons on the substituted phenyl ring exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its signal disappears upon exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing insights into the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would be expected to show 11 distinct signals, corresponding to each carbon atom in the furan and phenyl rings, as well as the carboxylic acid carbon. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, F, Cl) and the aromatic nature of the rings. The carboxylic acid carbonyl carbon is characteristically found at a low field (downfield), typically in the 160-180 ppm range.

Predicted NMR Data: While specific experimental data is not widely published, a predicted dataset based on the analysis of structurally similar compounds and chemical shift theory provides a reliable reference for structural confirmation. mdpi.com

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) and Multiplicity
Carboxylic Acid (-COOH)>11.0 (broad singlet)
Phenyl-H (adjacent to F)7.8-8.0 (triplet)
Phenyl-H (adjacent to Cl)7.4-7.6 (doublet of doublets)
Phenyl-H7.2-7.4 (doublet of doublets)
Furan-H (position 3)7.3-7.5 (doublet)
Furan-H (position 4)6.9-7.1 (doublet)
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~162
Furan C (substituted by COOH)~146
Furan C (substituted by phenyl)~155
Furan CH~121
Furan CH~112
Phenyl C (substituted by F)~160 (doublet, ¹JCF)
Phenyl C (substituted by Cl)~135
Phenyl C (substituted by furan)~125 (doublet, ²JCF)
Phenyl CH~131
Phenyl CH~128 (doublet, ³JCF)
Phenyl CH~117 (doublet, ²JCF)

Mass Spectrometry (MS, HRMS, LCMS, GCMS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₁H₆ClFO₃), the calculated monoisotopic mass is approximately 240.0017 Da. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, characteristic ions. For this carboxylic acid, common fragmentation pathways would include the loss of the hydroxyl group (-OH, 17 Da), the entire carboxyl group (-COOH, 45 Da), and carbon monoxide (-CO, 28 Da). The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for chlorine-containing fragments, further aiding in structural elucidation.

Hyphenated Techniques (LC-MS and GC-MS): When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry can analyze individual components of a mixture. LC-MS is particularly well-suited for a compound like this, allowing for its separation from impurities before it enters the mass spectrometer for analysis. GC-MS is also viable, though it often requires derivatization of the carboxylic acid group to increase its volatility.

Predicted Mass Spectrometry Data
Analysis Type Expected Result (m/z)
Molecular Ion [M]⁺240/242 (due to ³⁵Cl/³⁷Cl isotopes)
High Resolution (ESI-) [M-H]⁻238.9944 (Calculated for C₁₁H₅ClFO₃)
Major Fragment [M-COOH]⁺195/197
Major Fragment [M-OH]⁺223/225

Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. This provides a fingerprint of the functional groups present. For this compound, the FTIR spectrum would be characterized by several key absorption bands:

A very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions in the 1600-1450 cm⁻¹ range due to C=C stretching vibrations within the aromatic furan and phenyl rings.

A distinct C-O stretching band between 1210-1320 cm⁻¹.

Bands corresponding to C-Cl and C-F stretching, typically found in the fingerprint region (below 1400 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for compounds containing conjugated systems, such as the interconnected phenyl and furan rings in the target molecule. The UV-Vis spectrum would be expected to show strong absorbance maxima (λmax) in the ultraviolet region, indicative of the π-π* electronic transitions within the conjugated aromatic system.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A solution of the sample is pumped through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the sample components between the mobile phase and the stationary phase.

For this compound, a reversed-phase HPLC method is typically employed. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated for better peak shape. When a sample is analyzed under optimized conditions, it should ideally produce a single, sharp, and symmetrical peak. The purity of the sample can be quantified by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV detector set at one of the compound's absorption maxima.

Gas Chromatography (GC-FID)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids, which have low volatility and can interact with the column, derivatization is often necessary. The carboxylic acid can be converted into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) prior to analysis.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms, making it an excellent tool for quantifying purity. The purity is determined by comparing the peak area of the derivatized target compound to the total area of all peaks in the chromatogram.

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE), also known as free solution capillary electrophoresis, is a high-efficiency analytical technique used for the separation of ionic species. sciex.com The separation mechanism is based on the differences in the charge-to-mass ratio of the analytes, which affects their electrophoretic mobility in an electric field. sciex.com For a compound like this compound, which possesses a carboxylic acid group, CZE offers a powerful method for purity assessment and quantification.

The analysis of furan derivatives and carboxylic acids by CZE has been systematically investigated. nih.govstanford.edu Separation is typically achieved in narrow-bore fused-silica capillaries under a high voltage. sciex.com The background electrolyte (BGE) composition is a critical parameter. For acidic compounds, a phosphate (B84403) buffer at a low pH is often employed to control the ionization state of the analyte and the electroosmotic flow (EOF). nih.govnih.gov

To optimize the separation of complex mixtures or resolve closely related impurities, organic modifiers such as acetonitrile or methanol can be added to the buffer. nih.gov Furthermore, the inclusion of cyclodextrins in the BGE can enhance resolution, particularly for separating isomers or compounds with subtle structural differences, through inclusion-complexation interactions. nih.gov Under optimal conditions, baseline resolution of multiple components can be achieved in under 10 minutes. nih.gov

Table 1: Representative CZE Conditions for the Analysis of Furan Carboxylic Acids
ParameterConditionPurposeReference
CapillaryUncoated Fused-Silica (20-200 µm i.d.)Provides a surface for electroosmotic flow and the medium for separation. sciex.com
Background Electrolyte50 mM Phosphate BufferMaintains a constant pH and provides conductivity. nih.gov
pH2.0 - 2.5Suppresses the electroosmotic flow and ensures consistent ionization of the carboxylic acid. nih.govnih.gov
Voltage25 - 30 kVDrives the electrophoretic separation. nih.gov
Organic Modifier10% v/v AcetonitrileModifies the viscosity and dielectric constant of the buffer, influencing mobility. nih.gov
Additive5 mM γ-CyclodextrinImproves resolution of closely related compounds through chiral or inclusion interactions. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For furan-2-carboxylic acid derivatives, X-ray analysis reveals key structural features. mdpi.comnih.gov A critical parameter for this compound would be the torsion angle between the furan ring and the attached chlorofluorophenyl ring, which defines the degree of planarity of the molecule. In similar structures, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, the angle between the furan and phenyl rings is relatively small, indicating a nearly coplanar arrangement. mdpi.com

The analysis also elucidates the intricate network of intermolecular interactions that stabilize the crystal lattice. These non-covalent forces, including hydrogen bonding and π-π stacking, govern the crystal packing. mdpi.com The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, often forming dimeric structures with neighboring molecules. Additionally, the aromatic furan and phenyl rings can engage in π-π stacking interactions, further contributing to the stability of the crystal structure. mdpi.com Hirshfeld surface analysis can be used to quantitatively map and visualize these intermolecular contacts. researchgate.netkayseri.edu.tr

Table 2: Example Crystallographic Data for a Related Compound, 5-(4-nitrophenyl)furan-2-carboxylic acid
ParameterValue / DescriptionReference
Chemical FormulaC₁₁H₇NO₅ mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
Key Torsion AngleAngle between furan and phenyl rings: 4.1(1)° and 6.1(1)° (two molecules in asymmetric unit). mdpi.com
Intermolecular InteractionsExtensive hydrogen-bond network involving carboxylic acid groups; π-π stacking between aromatic rings. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules and their interactions, offering insights that complement experimental data. These in silico methods are crucial in modern chemical research and drug discovery.

Molecular docking is a computational method that predicts the binding orientation and affinity of a ligand to the active site of a target macromolecule, typically a protein. f1000research.com This technique is instrumental in identifying potential biological targets and elucidating the structural basis of a compound's activity. For derivatives of this compound, docking studies can help hypothesize its mechanism of action.

Research on similar 5-(4-chlorophenyl)furan derivatives has demonstrated their potential to interact with various biological targets, such as tubulin. nih.gov In a typical docking study, the 3D structure of the ligand is placed into the binding site of the protein, and various conformations are sampled. The resulting poses are scored based on a function that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the target. asianpubs.orgals-journal.com For instance, docking studies of related compounds have shown high binding affinity scores and identified interactions with residues like Leucine. asianpubs.org

Table 3: Example Molecular Docking Results for a Related 4-Chlorophenyl Furan Derivative
Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of InteractionReference
Bacterial Protein (unspecified)-9.7LEU: 299Hydrogen Bond asianpubs.org
Bacterial Protein (unspecified)-9.7LEU: 333Hydrophobic Interaction asianpubs.org
Tubulin (Colchicine site)Comparable to colchicine (B1669291)Not specifiedBinding to cavity nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. researchgate.net

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map can also be generated, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This map is useful for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents.

Table 4: Key Parameters Derived from Quantum Chemical Calculations
ParameterSignificance
HOMO EnergyRepresents the ability to donate an electron; related to ionization potential.
LUMO EnergyRepresents the ability to accept an electron; related to electron affinity.
HOMO-LUMO GapIndicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying sites for electrophilic and nucleophilic attack.
Dipole MomentMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

In the context of drug discovery, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its potential as a therapeutic agent. nih.gov In silico ADME models use the chemical structure of a compound to estimate these pharmacokinetic parameters, allowing for early-stage screening and lead optimization. nih.govresearchgate.net

Various molecular descriptors are calculated for this compound to predict its ADME profile. These include physicochemical properties like molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against frameworks like Lipinski's Rule of Five to assess "drug-likeness." researchgate.net For example, TPSA is a good predictor of passive molecular transport through membranes, while logP indicates how a compound will partition between aqueous and lipid environments, affecting absorption and distribution. nih.govmdpi.com Web-based tools like SwissADME are commonly used to generate these predictions. als-journal.comresearchgate.net

Table 5: Predicted ADME and Physicochemical Properties
Property / DescriptorPredicted Value/StatusSignificance
Molecular FormulaC₁₁H₆ClFO₃Basic molecular information. cymitquimica.com
Molecular Weight240.61 g/molInfluences diffusion and transport; typically <500 for oral drugs.
Lipophilicity (LogP)Calculated valueAffects solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA)Calculated valuePredicts transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors1 (from -COOH)Influences solubility and receptor binding.
Hydrogen Bond Acceptors3 (from C=O, -OH, furan O)Influences solubility and receptor binding.
Gastrointestinal (GI) AbsorptionHigh (predicted)Indicates potential for oral bioavailability. als-journal.com
Lipinski's Rule of FiveNo Violations (predicted)Suggests favorable physicochemical properties for an orally active drug. researchgate.net

Once the active conformation is known or hypothesized, a pharmacophore model can be generated. A pharmacophore is an abstract representation of the essential steric and electronic features required for molecular recognition at a specific biological target. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. By aligning a set of active molecules and identifying their common features, a pharmacophore model can be constructed. This model serves as a 3D query for searching large compound databases to identify novel molecules with the potential for similar biological activity.

Table 6: Common Pharmacophore Features
FeatureDescriptionPotential Feature in the Target Compound
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Carbonyl oxygen, hydroxyl oxygen, furan oxygen, fluorine.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Carboxylic acid hydroxyl group.
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Chlorofluorophenyl ring, furan ring.
Hydrophobic (HY)A nonpolar group or region of the molecule.Chlorofluorophenyl ring.
Negative Ionizable (NI)A group that is typically negatively charged at physiological pH.Carboxylate group (-COO⁻).

Future Directions and Emerging Research Avenues for 5 4 Chloro 2 Fluorophenyl Furan 2 Carboxylic Acid

Discovery of Novel Biological Targets and Therapeutic Applications

The furan (B31954) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijabbr.comorientjchem.org For 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid, which serves as a building block for kinase inhibitors, the primary focus has been on oncology and inflammatory diseases. uliege.be However, future research is set to broaden this scope by identifying novel biological targets and, consequently, new therapeutic applications.

The exploration of novel targets will likely extend beyond the well-trodden path of kinase inhibition. Furan-based compounds have shown potential to modulate other critical cellular pathways. For instance, certain derivatives have been found to interfere with tubulin polymerization, a key process in cell division, making them attractive anticancer candidates. nih.gov Other research has pointed towards the ability of furan-containing molecules to modulate signaling pathways such as PI3K/Akt and Wnt/β-catenin, which are implicated in various cancers. researchgate.net Furthermore, the furan scaffold is being investigated for its ability to disrupt protein-protein interactions, a challenging but highly sought-after goal in drug discovery. An example is the inhibition of the ST2/IL-33 interaction, which is relevant in inflammatory diseases. nih.gov

Future research will likely employ a combination of high-throughput screening and computational methods to systematically screen this compound and its analogs against a diverse panel of biological targets. This unbiased approach could uncover unexpected activities and open up entirely new therapeutic avenues.

Potential Novel Target Class Therapeutic Rationale Potential Disease Indication(s)
Tubulin PolymerizationInhibition of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.Various Cancers (e.g., breast, lung)
PI3K/Akt/mTOR PathwayDownregulation of a key signaling pathway involved in cancer cell growth, proliferation, and survival.Cancers with PI3K pathway mutations
Wnt/β-catenin SignalingModulation of a critical pathway in development and disease, often dysregulated in cancer.Colorectal Cancer, other malignancies
Protein-Protein Interactions (e.g., ST2/IL-33)Disruption of specific protein interactions that drive disease pathology.Inflammatory and Autoimmune Diseases

Development of Advanced Synthetic Methodologies for Analog Generation

The creation of a diverse library of analogs is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of a lead compound. For this compound, future efforts will move beyond traditional synthetic methods to embrace more advanced and efficient technologies for generating these analogs.

One such promising area is C-H functionalization . This powerful technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For the synthesis of 5-arylfuran-2-carboxylic acid derivatives, C-H arylation strategies can enable the rapid and efficient introduction of a wide variety of aryl groups at the 5-position of the furan ring, bypassing the need for pre-functionalized starting materials. nih.gov This approach offers a more atom-economical and streamlined route to a diverse set of analogs.

Another key development is the adoption of flow chemistry . This technology involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher reproducibility, and the potential for seamless scale-up. nih.govresearchgate.net For the synthesis of furan-based pharmaceutical intermediates, which can sometimes involve hazardous reagents or unstable intermediates, flow chemistry provides a safer and more efficient manufacturing platform. uliege.bethieme-connect.com The in-situ generation of reactive species, such as acetyl nitrate (B79036) for nitration reactions on the furan ring, is a prime example of how flow chemistry can tame challenging reactions. nih.gov

Methodology Advantages for Analog Generation
C-H Functionalization - Direct modification of the furan or phenyl rings- Increased synthetic efficiency and atom economy- Rapid access to a wide diversity of analogs
Flow Chemistry - Enhanced safety and control over reaction parameters- Improved reproducibility and scalability- Enables the use of hazardous reagents and unstable intermediates

Strategies for Enhancing Preclinical Efficacy and Selectivity

Once a promising compound is identified, the focus shifts to enhancing its preclinical efficacy and selectivity. For a kinase inhibitor scaffold like this compound, achieving high potency against the desired target while minimizing off-target effects is paramount.

Structure-based drug design (SBDD) will be a cornerstone of this effort. By obtaining the three-dimensional crystal structure of a target kinase in complex with an inhibitor, researchers can visualize the precise binding interactions. This knowledge allows for the rational design of modifications to the inhibitor to enhance its affinity and selectivity. rroij.com For example, specific amino acid differences in the active sites of various kinases can be exploited to design inhibitors that preferentially bind to the target of interest. nih.govnih.gov

Scaffold hopping is another powerful strategy for improving drug-like properties. uniroma1.it This approach involves replacing the central furan-2-carboxylic acid core with a different chemical scaffold that maintains the key binding interactions but possesses improved pharmacokinetic or toxicological properties. namiki-s.co.jp For instance, a scaffold that is less susceptible to metabolic degradation could lead to a longer half-life in the body. Computational tools can aid in the identification of suitable replacement scaffolds. researchgate.net

Strategy Objective Approach
Structure-Based Drug Design Enhance potency and selectivityUtilize 3D protein-ligand crystal structures to guide the design of analogs with optimized binding interactions.
Scaffold Hopping Improve ADMET properties and find novel IPReplace the furan-carboxylic acid core with bioisosteric scaffolds to improve metabolic stability, solubility, or other properties while retaining target affinity.

Exploration of Combination Therapies with Existing Agents

The future of cancer treatment is increasingly moving towards combination therapies, where drugs with different mechanisms of action are used together to achieve synergistic effects and overcome drug resistance. rsc.org As a potential precursor to kinase inhibitors, derivatives of this compound are prime candidates for exploration in combination regimens.

A particularly promising avenue is the combination with PARP (poly(ADP-ribose) polymerase) inhibitors . PARP inhibitors are effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. Some kinase inhibitors can induce a state of "BRCAness" in cancer cells, making them more susceptible to PARP inhibition. ecancer.org The synergistic effect of combining certain kinase inhibitors with PARP inhibitors has been demonstrated in preclinical models and is being investigated in clinical trials. spandidos-publications.comdana-farber.org A kinase inhibitor derived from this compound could potentially be paired with a PARP inhibitor to create a potent anticancer combination.

Another exciting area is the combination with immunotherapy , particularly immune checkpoint inhibitors. Certain kinase inhibitors, especially those targeting vascular endothelial growth factor receptor (VEGFR), can modulate the tumor microenvironment to make it more permissive to an anti-tumor immune response. hutch-med.com By normalizing the tumor vasculature and reducing immunosuppressive signals, these kinase inhibitors can enhance the efficacy of immune checkpoint blockade. hutch-med.com Investigating the immunomodulatory properties of derivatives of this compound could pave the way for powerful new immuno-oncology combinations.

Combination Partner Mechanism of Synergy Potential Benefit
PARP Inhibitors Induction of "BRCAness" by the kinase inhibitor, leading to synthetic lethality with PARP inhibition.Enhanced cancer cell killing, particularly in tumors with DNA repair deficiencies.
Immune Checkpoint Inhibitors Modulation of the tumor microenvironment by the kinase inhibitor, leading to increased T-cell infiltration and activity.Overcoming resistance to immunotherapy and achieving more durable anti-tumor responses.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing all stages of drug discovery, and their integration will be critical for accelerating the development of compounds like this compound.

In the early stages, AI can be used for novel target identification . By analyzing vast datasets of genomic, proteomic, and clinical data, machine learning algorithms can identify novel biological targets that are causally linked to disease and are druggable by small molecules. This can help to prioritize the most promising therapeutic applications for furan-based scaffolds.

Furthermore, ML models can be developed to predict off-target effects and toxicity . By training on large datasets of known drug-target interactions and toxicity data, these models can flag potential liabilities early in the drug discovery process. mdpi.comnih.gov This allows researchers to prioritize the synthesis and testing of compounds with the highest probability of success, thereby reducing the time and cost of drug development.

AI/ML Application Role in Drug Discovery Impact on this compound
Target Identification Predict novel, disease-relevant biological targets from large-scale biological data.Expands the potential therapeutic applications beyond the initial focus.
Generative Chemistry De novo design of novel molecules with optimized properties (potency, selectivity, ADMET).Accelerates the discovery of superior analogs with improved drug-like properties.
Off-Target & Toxicity Prediction In silico prediction of potential adverse effects and liabilities.De-risks the development process and helps in the selection of safer candidates for preclinical development.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid?

The synthesis typically involves coupling a halogenated aromatic precursor (e.g., 4-chloro-2-fluorophenyl derivatives) with a functionalized furan ring. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via base-catalyzed reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or ester hydrolysis . Reaction optimization includes solvent selection (DMF, toluene) and temperature control to maximize yield and purity. Purification often involves recrystallization or column chromatography.

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar furan-carboxylic acids (e.g., 5-(Hydroxymethyl)furan-2-carboxylic acid) . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions and purity (e.g., ¹H/¹³C NMR).
  • Mass spectrometry (MS) : For molecular weight validation.
  • FT-IR : To identify functional groups like the carboxylic acid (-COOH) .

Q. What safety precautions are recommended during handling?

Based on safety data sheets (SDS) for analogous compounds (e.g., 4-Formylfuran-2-carboxylic acid):

  • Use personal protective equipment (PPE): Gloves, lab coats, and eye protection.
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Avoid water jets for firefighting; use CO₂ or dry chemical extinguishers .

Q. How can researchers assess purity and quantify impurities?

High-performance liquid chromatography (HPLC) with UV detection is commonly used. For example, purity analysis of 5-Ethylfuran-2-carboxylic acid involves reverse-phase C18 columns and gradient elution with acetonitrile/water . Thresholds for impurities (e.g., <0.1%) should align with ICH guidelines.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Repeating experiments under standardized conditions (e.g., DMSO-d₆ or CDCl₃).
  • Comparing experimental data with computational predictions (DFT calculations).
  • Using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize synthetic yields for scale-up?

Industrial-scale production of related compounds (e.g., [1,2]oxazolo[5,4-b]pyridines) employs:

  • Catalytic systems (e.g., Pd/Cu) to enhance reaction efficiency.
  • Solvent optimization (e.g., switching from DMF to toluene for easier recovery).
  • Process analytical technology (PAT) for real-time monitoring .

Q. How can computational methods predict biological activity?

Molecular docking and QSAR modeling are used to hypothesize interactions with biological targets. For instance, derivatives of this compound can be screened against enzyme active sites (e.g., kinases) using software like AutoDock or Schrödinger .

Q. What are the stability profiles under varying conditions (pH, temperature)?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Techniques include:

  • TGA/DSC : To evaluate thermal decomposition.
  • Forced degradation : Expose to acidic/alkaline conditions and analyze by LC-MS to identify degradants .

Q. How to address conflicting bioactivity results in different assay systems?

Variability may stem from cell line specificity or assay protocols. Mitigation strategies:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based).
  • Validate findings with knockout models or siRNA silencing.
  • Control for solvent effects (e.g., DMSO concentration) .

Q. What are the challenges in derivatizing the furan-carboxylic acid core?

The electron-withdrawing -COOH group can hinder electrophilic substitution. Strategies include:

  • Protecting the acid (e.g., methyl ester formation) before functionalization.
  • Employing directing groups (e.g., sulfonyl in 5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde) to guide regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.